molecular formula C10H11ClOS B13956265 1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride CAS No. 73812-19-8

1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride

Cat. No.: B13956265
CAS No.: 73812-19-8
M. Wt: 214.71 g/mol
InChI Key: BYXSAYGWFPIJEA-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride is an organic compound that features a thiophene ring attached to a cyclopentane ring, which is further bonded to a carbonyl chloride group. Thiophene is a five-membered heterocyclic compound containing sulfur, known for its aromatic properties and significant role in medicinal chemistry .

Preparation Methods

The synthesis of 1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride typically involves the reaction of thiophene derivatives with cyclopentanone under specific conditions. One common method includes the use of 3-bromothiophene and cyclopentanone in the presence of a base to form the intermediate, which is then treated with thionyl chloride to introduce the carbonyl chloride group . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride largely depends on its chemical structure. The thiophene ring can interact with biological targets, such as enzymes or receptors, through π-π interactions or hydrogen bonding. The carbonyl chloride group can react with nucleophilic sites in proteins or other biomolecules, leading to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its combination of the thiophene ring with a cyclopentane ring and a reactive carbonyl chloride group, providing a versatile scaffold for further chemical modifications and applications.

Properties

CAS No.

73812-19-8

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-thiophen-3-ylcyclopentane-1-carbonyl chloride

InChI

InChI=1S/C10H11ClOS/c11-9(12)10(4-1-2-5-10)8-3-6-13-7-8/h3,6-7H,1-2,4-5H2

InChI Key

BYXSAYGWFPIJEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CSC=C2)C(=O)Cl

Origin of Product

United States

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